2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide” is a furan-carboxamide derivative . These derivatives have been identified as potent inhibitors of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Synthesis Analysis
The synthesis and biological characterization of a novel series of furan-carboxamide derivatives have been reported . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives has been studied extensively . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .Chemical Reactions Analysis
The chemical reactions of furan-carboxamide derivatives have been studied in the context of their anti-influenza activity . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .Physical And Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives have been studied . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .Scientific Research Applications
Antiviral Applications
This compound has been identified as a potent inhibitor of the influenza A H5N1 virus . The structure-activity relationship (SAR) studies have shown that the 2,5-dimethyl-substituted heterocyclic moiety significantly influences its antiviral activity. Specifically, it has demonstrated efficacy against the H5N1 virus with an EC50 value of 1.25 μM, marking it as a potential candidate for developing new antiviral drugs.
Biochemistry Research
In biochemistry, the compound could be used to study virus-host interactions and the mechanism of viral inhibition. Its effectiveness against H5N1 could provide insights into the design of other furan-carboxamide derivatives with targeted biological activities .
Clinical Research
Clinically, the compound could be explored as a therapeutic agent against influenza viruses, especially in cases where resistance to current antiviral drugs is observed. Its novel mechanism of action could offer an alternative treatment pathway, subject to extensive clinical trials to establish safety and efficacy .
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group (-cf3) in the molecule suggests that it may interact with biological targets through key hydrogen bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. For instance, the furan ring in the compound is known to react with singlet oxygen, indicating potential involvement in oxidative stress pathways .
Pharmacokinetics
The presence of a trifluoromethyl group (-cf3) could potentially enhance the compound’s metabolic stability and lipophilicity, potentially improving its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the trifluoromethyl group (-CF3) in the compound can enhance its stability under various environmental conditions .
properties
IUPAC Name |
2,5-dimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-8-7-10(9(2)21-8)12(20)17-4-6-19-5-3-11(18-19)13(14,15)16/h3,5,7H,4,6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNKQSNTLOSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.